

Spectroscopic and Synthetic Profile of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Guide

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Compound of Interest

	1-(3-
Compound Name:	<i>Methoxyphenyl)cyclobutanecarbo</i>
	<i>nitrile</i>
Cat. No.:	B1319093

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **1-(3-Methoxyphenyl)cyclobutanecarbonitrile** is not readily available in public databases. The data presented in this guide is predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. This document is intended for research and informational purposes only.

Introduction

1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a nitrile-containing organic compound with a cyclobutane ring and a methoxyphenyl group. Its structural features make it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its predicted spectroscopic data (NMR, IR, MS) and outlines general experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Methoxyphenyl)cyclobutanecarbonitrile**. These predictions are based on the analysis of

similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic-H	7.20 - 7.35	m	-
Aromatic-H	6.80 - 6.95	m	-
Methoxy (-OCH ₃)	~3.80	s	-
Cyclobutane-H (α to CN)	2.80 - 3.20	m	-
Cyclobutane-H	2.20 - 2.60	m	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C (quaternary, C-O)	159 - 161
Aromatic C (quaternary)	138 - 142
Aromatic CH	129 - 131
Nitrile (-CN)	120 - 125
Aromatic CH	118 - 122
Aromatic CH	112 - 116
Methoxy (-OCH ₃)	55 - 57
Cyclobutane C (quaternary, C-CN)	40 - 45
Cyclobutane CH ₂	30 - 35

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Predicted Peak (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C≡N stretch (nitrile)	2250 - 2230	Medium
C=C stretch (aromatic)	1600, 1480	Strong, Medium
C-O stretch (ether)	1250 - 1200	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z
[M] ⁺	187.0997
[M+H] ⁺	188.1075
[M+Na] ⁺	210.0895

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **1-(3-Methoxyphenyl)cyclobutanecarbonitrile**.

Proposed Synthesis

A plausible synthetic route to **1-(3-Methoxyphenyl)cyclobutanecarbonitrile** involves the reaction of 3-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

- 3-Methoxyphenylacetonitrile
- 1,3-Dibromopropane
- Sodium hydride (NaH) or similar strong base

- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Quenching agent (e.g., saturated ammonium chloride solution)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a solution of 3-methoxyphenylacetonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the carbanion.
- Add 1,3-dibromopropane dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using standard pulse programs. For ^1H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used.

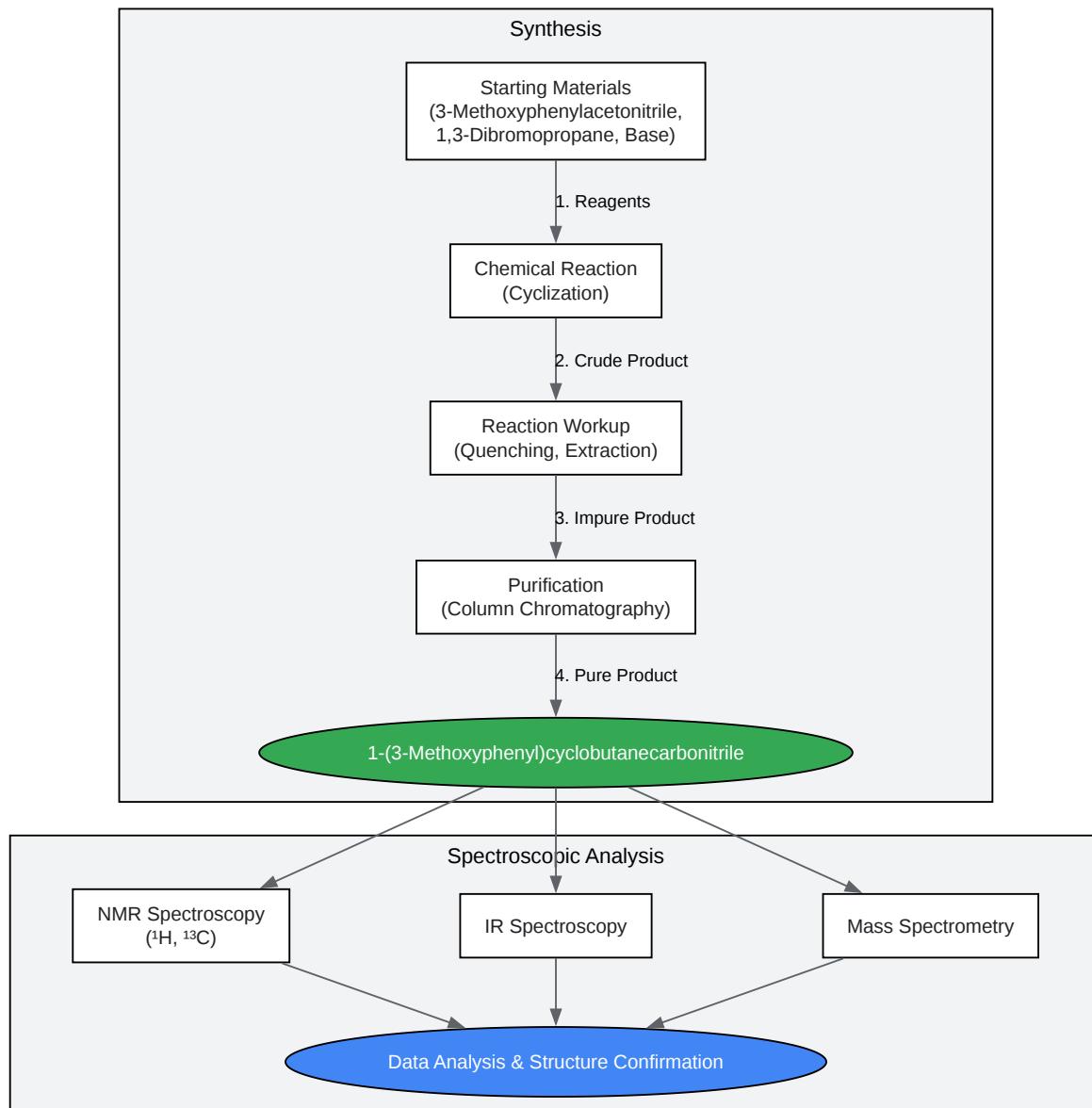
Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

Visualized Workflow



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Caption: General workflow for the synthesis and spectroscopic characterization.

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